2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 2-Ethyl group: Introduces moderate hydrophobicity and steric bulk.
- 6-(2-Methylbenzyl) substituent: Aromatic benzyl group with a methyl substituent, contributing to lipophilicity and π-π interactions in biological or material applications.
Properties
IUPAC Name |
2-ethyl-5-methyl-6-[(2-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-14-18-16-17-11(3)13(15(21)20(16)19-14)9-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIMMYDCQDLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly oxidizers and catalysts is also emphasized to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The triazolo-pyrimidine core undergoes selective oxidation at the pyrimidine ring or substituents. Key reagents and outcomes include:
| Reagent | Conditions | Product Modifications | Source |
|---|---|---|---|
| Sodium hypochlorite | Acidic, room temperature | Introduction of ketone or epoxide groups | |
| Manganese dioxide | Reflux in dichloromethane | Oxidation of methyl groups to aldehydes |
For example, treatment with MnO₂ in dichloromethane under reflux oxidizes methyl substituents to aldehyde functionalities while preserving the triazole ring.
Reduction Reactions
Reduction targets the pyrimidine ring’s unsaturated bonds or nitro/azide groups in derivatives:
| Reagent | Conditions | Product Modifications | Source |
|---|---|---|---|
| Sodium borohydride | Ethanol, 0–5°C | Saturation of C=N bonds | |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | Reduction of carbonyls to alcohols |
Selective reduction of the pyrimidine ring’s C=N bonds with NaBH₄ in ethanol yields dihydro derivatives without affecting the triazole moiety.
Nucleophilic Substitution
The triazole ring’s electron-deficient positions facilitate nucleophilic attacks:
| Nucleophile | Conditions | Position Substituted | Source |
|---|---|---|---|
| Amines (e.g., benzylamine) | DMF, 80°C | C-3 of triazole | |
| Thiols (e.g., 4-chlorobenzylthiol) | K₂CO₃, DMSO, RT | S-alkylation at C-2 |
For instance, reaction with 4-chlorobenzylthiol in DMSO replaces the methylthio group at C-2, forming sulfanyl derivatives with retained bioactivity.
Alkylation and Arylation
The N-7 position is prone to alkylation under mild conditions:
| Electrophile | Conditions | Product Example | Source |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-7 benzylated derivative | |
| Ethyl iodide | EtOH, RT, 18 hours | Ethyl substitution at N-4 |
Alkylation with substituted benzyl halides enhances lipophilicity, as seen in the synthesis of 4-(2-methylbenzyl) analogs .
Cyclization and Ring Expansion
Under acidic or oxidative conditions, the triazolo-pyrimidine scaffold participates in ring-expansion reactions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Conc. HCl | Reflux, 3 hours | Pyrido-fused triazolo-pyrimidines | |
| Lead tetraacetate | Acetic acid, 100°C | Formation of quinazoline derivatives |
Cyclization with conc. HCl expands the pyrimidine ring, generating pyrido-triazolopyrimidines with enhanced π-conjugation .
Functional Group Interconversion
The methyl and ethyl substituents undergo transformations:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at benzylic positions | |
| Hydrolysis | NaOH, H₂O, 70°C | Conversion of nitriles to carboxylic acids |
Benzylic bromination with NBS introduces halogen handles for cross-coupling reactions.
Key Research Findings
-
Antioxidant Activity : Sulfanyl-substituted derivatives (e.g., compound 16 in ) exhibit radical scavenging efficacy (IC₅₀ = 8.2 μM against DPPH), attributed to electron-donating thioether groups .
-
Cytotoxicity : N-alkylated analogs demonstrate micromolar activity against MCF-7 breast cancer cells (IC₅₀ = 3.7 μM).
-
Structural Insights : X-ray crystallography confirms planarity of the triazolo-pyrimidine core, enabling π-stacking interactions with biological targets .
This reactivity profile underscores the compound’s versatility as a scaffold for drug discovery, with modifications critically influencing bioavailability and target engagement.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Antiviral Properties : Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways.
- Anticancer Effects : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as NF-kB and ATF4, which are involved in cell survival and inflammation.
- Neuroprotective Effects : Investigations suggest potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Industrial Applications
In addition to its biological applications, this compound is being explored for use in:
- Phosphorescent OLED Devices : Its unique electronic properties make it suitable for designing efficient light-emitting materials in organic light-emitting diodes (OLEDs).
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that treatment led to increased apoptosis rates and reduced cell proliferation through modulation of apoptotic pathways.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. The findings revealed that it effectively reduced markers of inflammation and oxidative stress in neuronal cells exposed to pro-inflammatory stimuli.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This results in reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties of Selected Triazolopyrimidinones
Physicochemical Properties
- NMR/LC-MS Data :
Electrochemical Behavior
- Triazolopyrimidinones with electron-withdrawing groups (e.g., S1-TP’s chloromethyl) exhibit higher redox potentials (+0.85 V vs. Ag/AgCl). The target compound’s methyl and ethyl groups may lower oxidative stability compared to S1-TP .
Discussion of Substituent Effects
- Position 2: Ethyl vs. amino groups impact solubility and electronic effects. Amino groups enhance hydrogen bonding (critical for receptor binding), while ethyl increases lipophilicity .
- Position 5 : Methyl vs. cyclopropyl affects ring strain and steric bulk. Cyclopropyl may hinder crystallization but improve metabolic stability .
- Position 6 : 2-Methylbenzyl vs. 3-chlorobenzyl or pentyl alters hydrophobicity and steric profile. Chlorine atoms enhance corrosion inhibition but may reduce biocompatibility .
Q & A
Basic Research Questions
Q. What are optimized synthetic protocols for preparing derivatives of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodological Answer :
- Cyclocondensation : Use a catalyst such as TMDP (tetramethylenediamine propane) in a water-ethanol (1:1 v/v) solvent system. This approach enhances reaction efficiency and yield, as demonstrated for analogous triazolopyrimidinones .
- Reaction Conditions : Maintain reflux conditions (e.g., 12 hours in ethanol) and monitor progress via TLC. Purification involves recrystallization from ethanol or DMF .
- Key Precursors : Start with 3,5-diamino-1,2,4-triazole and substituted pyrones or acrylonitriles to introduce ethyl and benzyl substituents .
Q. How should triazolopyrimidinone derivatives be characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : Use and NMR (400 MHz) to verify substituent positions and ring fusion. For example, the methylene group in the ethoxycarbonyl unit shows distinct splitting patterns .
- X-ray Crystallography : Resolve planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups forming ribbons via N–H···N interactions) .
- Elemental Analysis : Confirm purity (>95%) via microanalysis (e.g., Perkin-Elmer 240-B analyzer) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Antiparasitic Activity : Perform in vitro assays against Leishmania infantum and L. braziliensis promastigotes. Compare IC values to reference drugs (e.g., glucantime: IC 18–25 µM) .
- Cytotoxicity Testing : Use J774.2 macrophages to assess selectivity indices. Effective derivatives should retain activity below 50 µM without host cell toxicity .
Advanced Research Questions
Q. How can structural modifications enhance selective inhibition of biological targets (e.g., TYK2 kinase)?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 2-ethyl or 6-benzyl positions to modulate binding affinity. For example, 2,5-disubstituted derivatives show TYK2 selectivity over JAK1-3 .
- Docking Studies : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu690 in TYK2) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assay Design : Standardize conditions (e.g., parasite strain, incubation time) when replicating studies. For instance, Leishmania IC values vary with amastigote vs. promastigote stages .
- Structure-Activity Analysis : Correlate substituent effects (e.g., Cu(II) vs. Co(II) complexes) with metabolic disruption (e.g., NAD/NADH balance) to identify mechanistic outliers .
Q. What electrochemical methods are suitable for studying DNA interactions?
- Methodological Answer :
- Voltammetric Techniques : Use carbon paste electrodes modified with the compound. Monitor changes in oxidation peaks (e.g., guanine at +0.8 V) via cyclic voltammetry to assess intercalation or groove binding .
- Data Interpretation : Calculate binding constants () from shifts in peak potential () and correlate with molecular docking results .
Q. How do metal complexes of this compound improve antiparasitic efficacy?
- Methodological Answer :
- Coordination Chemistry : Synthesize Cu(II) or Co(II) complexes (e.g., [Cu(HmtpO)(HO)]) to enhance membrane permeability. These complexes disrupt parasite energy metabolism by targeting mitochondrial dehydrogenases .
- Ultrastructural Analysis : Use TEM to visualize organelle degradation (e.g., swollen mitochondria in Leishmania) post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

